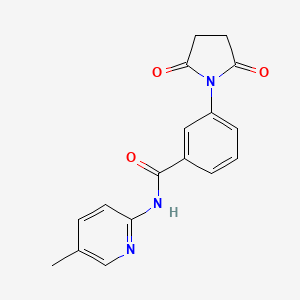![molecular formula C15H13NO2S B5787930 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5787930.png)
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one, also known as PMB, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to the class of benzothiazolone derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been found to inhibit the activity of acetylcholinesterase, as mentioned earlier. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. This compound has also been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various biological systems. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it challenging to obtain large quantities of the compound for use in experiments.
Direcciones Futuras
There are several future directions for research on 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one. One area of focus could be on its potential use in the treatment of Alzheimer's disease, as mentioned earlier. Another area of focus could be on its potential use in the treatment of cancer, as it has been found to exhibit anticancer activity. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on various biological systems.
Métodos De Síntesis
The synthesis of 3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one involves the reaction of 2-aminobenzenethiol with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with ethyl chloroformate to obtain the final product, this compound. The yield of this reaction is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2(3H)-one has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for learning and memory.
Propiedades
IUPAC Name |
3-[(4-methylphenoxy)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-11-6-8-12(9-7-11)18-10-16-13-4-2-3-5-14(13)19-15(16)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKMWRLCDJMDOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-chlorophenoxy)acetyl]-2-hydroxy-3-methylbenzohydrazide](/img/structure/B5787848.png)


![4-[(2-chlorophenoxy)methyl]-N-4-pyridinylbenzamide](/img/structure/B5787861.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787868.png)
![3-methyl-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5787875.png)
![3-bromo-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5787880.png)
![2-[(2-methylbenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5787885.png)



![3-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5787925.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-5-methyl-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5787942.png)